N-(2,4-Difluorobenzyl)-N-methylpyrrolidin-3-amine
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Overview
Description
N-(2,4-Difluorobenzyl)-N-methylpyrrolidin-3-amine is an organic compound that features a pyrrolidine ring substituted with a 2,4-difluorobenzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Difluorobenzyl)-N-methylpyrrolidin-3-amine typically involves the reaction of 2,4-difluorobenzylamine with N-methylpyrrolidine under specific conditions. One common method includes:
Starting Materials: 2,4-difluorobenzylamine and N-methylpyrrolidine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The base is added to the solvent, followed by the addition of 2,4-difluorobenzylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Difluorobenzyl)-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(2,4-Difluorobenzyl)-N-methylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2,4-Difluorobenzyl)-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzylamine: A precursor in the synthesis of N-(2,4-Difluorobenzyl)-N-methylpyrrolidin-3-amine.
N-(2,4-Difluorobenzyl)-4-methylpiperidine-4-carboxamide: Another compound with a similar benzyl group but different core structure.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and a difluorobenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-N-methylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c1-16(11-4-5-15-7-11)8-9-2-3-10(13)6-12(9)14/h2-3,6,11,15H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCPJLGYUIOYBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)F)F)C2CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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